molecular formula C18H20N2O4S B2918219 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide CAS No. 1005292-96-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2918219
CAS No.: 1005292-96-5
M. Wt: 360.43
InChI Key: CTCOFBVDISJQNE-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydroquinoline core, an acetyl group, and a methoxybenzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline core is then carried out using acetic anhydride in the presence of a base such as pyridine. The final step involves the sulfonation of the methoxybenzene ring using chlorosulfonic acid, followed by the coupling of the sulfonyl chloride intermediate with the acetylated tetrahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the Pictet-Spengler reaction and acetylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form the corresponding quinoline derivative.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in the treatment of various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide.
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide.
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide.

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxybenzene sulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-12-15(5-10-18(14)20)19-25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOFBVDISJQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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